molecular formula C9H7F5 B055251 1-Methyl-4-(pentafluoroethyl)benzene CAS No. 117081-46-6

1-Methyl-4-(pentafluoroethyl)benzene

Cat. No. B055251
Key on ui cas rn: 117081-46-6
M. Wt: 210.14 g/mol
InChI Key: GNYDVGCKILRJRP-UHFFFAOYSA-N
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Patent
US05650533

Procedure details

A mixture of concentrated nitric acid (1 ml) and concentrated sulphuric acid (2 ml) was added to a cooled stirred suspension of 4-pentafluoroethyltoluene (2.1 g) in concentrated sulphuric acid (5 ml) whilst maintaining the temperature below 5° C. The mixture was stirred at 0° C. for 10 minutes, allowed to warm to room temperature and stirred for 1.5 hours. It was poured onto ice (30 ml) and extracted with ether (2×25 ml). The combined organic extracts were washed with aqueous sodium carbonate (2M, 2×25 ml), water (25 ml), saturated aqueous sodium chloride solution (25 ml), dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness to give 2-nitro-4-pentafluoroethyltoluene (2.04 g) as a pale yellow oil NMR (CDCl3) 2.7(s,3H), 7.45(d, 1H), 7.7(d, 1H), 8.1(s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:18])([C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)[C:7]([F:10])([F:9])[F:8]>S(=O)(=O)(O)O>[N+:1]([C:13]1[CH:12]=[C:11]([C:6]([F:5])([F:18])[C:7]([F:9])([F:10])[F:8])[CH:16]=[CH:15][C:14]=1[CH3:17])([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
FC(C(F)(F)F)(C1=CC=C(C=C1)C)F
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a cooled
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
It was poured onto ice (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×25 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with aqueous sodium carbonate (2M, 2×25 ml), water (25 ml), saturated aqueous sodium chloride solution (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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